(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
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Overview
Description
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical . This compound is a prodrug of tetracycline, where the pyrrolidine moiety improves its bioavailability compared to tetracycline .
Preparation Methods
Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine . The process can be improved by using methylene-bis-pyrrolidine, which enhances yield and reduces water formation during synthesis . The reaction typically occurs in an inert organic solvent like ethanol under reflux conditions .
Chemical Reactions Analysis
Rolitetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Similar to other tetracyclines, it can undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
Rolitetracycline has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of tetracycline antibiotics.
Biology: It serves as a tool to investigate bacterial protein synthesis inhibition.
Mechanism of Action
Rolitetracycline exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and 16S ribosomal RNA .
Comparison with Similar Compounds
Rolitetracycline is compared with other tetracycline antibiotics such as:
Tetracycline: The parent compound, less bioavailable compared to rolitetracycline.
Doxycycline: Another tetracycline derivative with better oral bioavailability.
Minocycline: Known for its enhanced lipid solubility and broader spectrum of activity. Rolitetracycline is unique due to its improved bioavailability and suitability for parenteral administration
Properties
Molecular Formula |
C27H33N3O8 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14?,15?,20?,26-,27+/m1/s1 |
InChI Key |
IKQRPFTXKQQLJF-MIRILCKFSA-N |
Isomeric SMILES |
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Origin of Product |
United States |
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